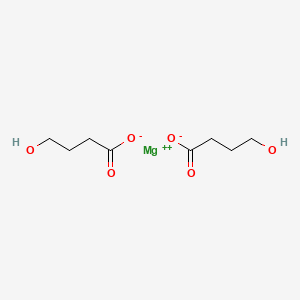
Magnesium oxybate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium oxybate is a compound that belongs to the class of oxybates, which are salts of gamma-hydroxybutyric acid. It is used primarily in the treatment of sleep disorders such as narcolepsy, particularly for managing symptoms like cataplexy and excessive daytime sleepiness . This compound is part of a formulation that includes other oxybates like calcium, potassium, and sodium oxybates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium oxybate can be synthesized through the neutralization of gamma-hydroxybutyric acid with magnesium hydroxide or magnesium carbonate. The reaction typically involves dissolving gamma-hydroxybutyric acid in water and then adding magnesium hydroxide or magnesium carbonate under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound involves a scalable process that ensures the purity and consistency of the compound. The process includes the preparation of a mixture of sodium, potassium, magnesium, and calcium oxybate salts. This mixture is then subjected to crystallization and purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium oxybate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and carbon dioxide.
Reduction: It can be reduced to gamma-hydroxybutyric acid under specific conditions.
Substitution: this compound can participate in substitution reactions where the magnesium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at high temperatures.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various cations in aqueous solutions under controlled pH conditions.
Major Products Formed:
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Gamma-hydroxybutyric acid.
Substitution: Different oxybate salts depending on the cation used.
Scientific Research Applications
Magnesium oxybate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular metabolism and neurotransmitter regulation.
Medicine: Primarily used in the treatment of narcolepsy and other sleep disorders.
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical formulations.
Mechanism of Action
The exact mechanism of action of magnesium oxybate is not fully understood. it is believed to exert its effects through the gamma-aminobutyric acid (GABA) neurotransmitter system. This compound is thought to act on GABA B receptors, influencing noradrenergic, dopaminergic, and thalamocortical neurons. This action helps regulate sleep-wake cycles and reduce symptoms of narcolepsy .
Comparison with Similar Compounds
- Calcium Oxybate
- Potassium Oxybate
- Sodium Oxybate
Comparison: Magnesium oxybate is unique among oxybates due to its specific cation, magnesium. This gives it distinct pharmacokinetic properties and potential therapeutic benefits. Compared to sodium oxybate, this compound has a lower sodium content, which may reduce the risk of cardiovascular issues associated with high sodium intake . Additionally, the combination of different oxybates, including this compound, in formulations like Xywav® provides a broader therapeutic profile for treating sleep disorders .
Properties
CAS No. |
82316-98-1 |
|---|---|
Molecular Formula |
C8H14MgO6 |
Molecular Weight |
230.50 g/mol |
IUPAC Name |
magnesium;4-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Mg/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2 |
InChI Key |
QWZIZKOBUUSCLO-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















